molecular formula C7H12N2O2 B3046806 1-Oxa-3,7-diazaspiro[4.5]decan-2-one CAS No. 1308384-36-2

1-Oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B3046806
CAS No.: 1308384-36-2
M. Wt: 156.18
InChI Key: VKOPTINKXWMLIH-UHFFFAOYSA-N
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Description

1-Oxa-3,7-diazaspiro[4.5]decan-2-one (CAS: 1308384-36-2) is a spirocyclic compound featuring a central bicyclic framework with oxygen at position 1 and two nitrogen atoms at positions 3 and 7. This structure confers unique physicochemical properties, such as constrained conformational flexibility and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOPTINKXWMLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289248
Record name 1-Oxa-3,7-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-36-2
Record name 1-Oxa-3,7-diazaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-3,7-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of a suitable amine with an epoxide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

1-Oxa-3,7-diazaspiro[4.5]decan-2-one features a spirocyclic structure that incorporates both nitrogen and oxygen atoms. This configuration contributes to its distinctive chemical reactivity and potential for diverse applications.

Medicinal Chemistry

The compound is investigated for its potential as a pharmacological scaffold in drug design. Its unique structure allows for modifications that can enhance biological activity and specificity towards various targets.

  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activities, making them candidates for developing new antibiotics.
  • Anticancer Activity : Research indicates that this compound derivatives may interact with cellular pathways involved in cancer progression, presenting opportunities for anticancer drug development.

Biological Applications

The compound has been explored for its interactions with biological receptors, particularly muscarinic receptors implicated in numerous physiological processes. This suggests potential therapeutic applications in treating conditions related to these receptors.

Industrial Applications

This compound is utilized in the development of novel materials and catalysts due to its unique chemical properties. It serves as a building block for synthesizing more complex organic compounds.

Data Tables

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntimicrobial agentsDevelopment of new antibiotics
Anticancer drugsTargeting cancer pathways
Biological ResearchInteraction with muscarinic receptorsPotential treatment for neurological disorders
Industrial ChemistrySynthesis of complex moleculesEnhanced material properties

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones compared to standard antibiotics, highlighting the compound's potential as a lead structure in antibiotic development.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound induced apoptosis in malignant cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues and Derivatives

The table below compares 1-Oxa-3,7-diazaspiro[4.5]decan-2-one with key analogues differing in heteroatom placement, substituents, or functional groups:

Compound Name Molecular Formula Heteroatom Positions Key Substituents/Features Biological Activity/Application
This compound C₇H₁₁N₂O₂ 1-Oxa, 3,7-diaza Base scaffold Under investigation for drug discovery
1-Oxa-3,8-diazaspiro[4.5]decan-2-one C₇H₁₁N₂O₂ 1-Oxa, 3,8-diaza Varied aryl/heteroaryl substituents (e.g., pyridine, benzoisothiazole) EBI2 inverse agonist (GSK682753A) , kinase inhibitors
3-Oxa-1-azaspiro[4.5]decan-2-one C₈H₁₃NO₂ 3-Oxa, 1-aza Single nitrogen, no additional heteroatoms Limited reported activity
1-Oxa-8-azaspiro[4.5]decan-2-one HCl C₇H₁₂ClN₂O₂ 1-Oxa, 8-aza Hydrochloride salt Pharmaceutical formulations (e.g., 5HT-3 antagonists)
3-Propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one C₁₀H₁₅N₂OS 1,3-diaza, 2-thioxo Propyl chain, thione group No reported bioactivity

Key Differences and Implications

Heteroatom Positioning
  • 3,7-Diaza vs. 3,8-Diaza: The shift of one nitrogen from position 7 to 8 (as in 1-Oxa-3,8-diazaspiro derivatives) alters hydrogen-bonding patterns and steric interactions. For example, GSK682753A (3,8-diaza) exhibits nanomolar potency as an EBI2 inverse agonist due to optimized interactions with the receptor’s hydrophobic pocket . In contrast, the 3,7-diaza variant may favor different target engagements due to altered spatial geometry.
  • 1-Oxa-8-azaspiro[4.5]decan-2-one HCl: The absence of a second nitrogen reduces hydrogen-bond donor capacity, but the hydrochloride salt enhances solubility for oral formulations .
Substituent Effects
  • Aryl/Heteroaryl Groups : Derivatives with pyridine (e.g., compound 93 in ) or benzoisothiazole (e.g., compound 90 in ) substituents demonstrate enhanced binding to kinases or GPCRs. For instance, chloro and fluoro substituents on pyridine rings improve metabolic stability and target affinity .
  • Boron-Containing Intermediates : Suzuki-Miyaura couplings (e.g., using Pd(dppf)Cl₂) enable efficient introduction of aryl groups, as seen in compound 90 (65% yield) .
Physicochemical Properties
  • Hydrochloride salts (e.g., 1-Oxa-8-azaspiro HCl, MW: 192.65) offer higher aqueous solubility .
  • Thermal Stability : Microwave-assisted synthesis (220°C, 2h) is employed for 3,8-diaza derivatives, suggesting thermal robustness .

Biological Activity

1-Oxa-3,7-diazaspiro[4.5]decan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen atoms within its framework. The molecular formula is C7H12N2O2C_7H_{12}N_2O_2 . Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzymatic functions, which may influence various biochemical pathways critical for cellular processes .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes . This inhibition can lead to therapeutic benefits in conditions such as hypertension and cardiac disorders .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antihypertensive Effects : The compound has been investigated for its potential to treat hypertension by affecting vascular smooth muscle contraction .
  • Anticonvulsant Activity : Studies have shown that derivatives of diazaspiro compounds exhibit anticonvulsant properties, suggesting a role in neurological applications .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntihypertensivePotential to lower blood pressure through enzyme inhibition
AnticonvulsantExhibits activity in models of seizure disorders
AntimicrobialDemonstrates efficacy against various microbial strains
Enzyme InhibitionInteracts with specific enzymes affecting metabolic pathways

Case Study: Antihypertensive Effects

In a study focused on the antihypertensive properties of this compound derivatives, researchers found that certain modifications to the compound enhanced its efficacy in lowering blood pressure in animal models. The study detailed the dosage forms and administration routes used, highlighting the pharmacokinetic profiles observed during trials.

Case Study: Anticonvulsant Activity

Another investigation explored the anticonvulsant effects of substituted diazaspiro compounds. The results indicated that specific derivatives exhibited significant reductions in seizure frequency compared to control groups, suggesting a promising avenue for developing new anticonvulsant medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,7-diazaspiro[4.5]decan-2-one
Reactant of Route 2
1-Oxa-3,7-diazaspiro[4.5]decan-2-one

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